Glycolate

概要

説明

Glycolate, also known as hydroxyacetic acid, is the simplest alpha-hydroxy acid. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. This compound is widely found in nature and is used in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Glycolate can be synthesized through several methods:

Oxidative Esterification: Ethylene glycol is oxidatively esterified in methanol using gold on zinc oxide catalysts.

Hydrolysis of Monochloroacetic Acid: This involves the hydrolysis of molten monochloroacetic acid using a 50% aqueous solution of sodium hydroxide at temperatures ranging from 90 to 130°C.

Reaction of Chloroacetic Acid with Sodium Hydroxide: This method is followed by re-acidification to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves the carbonylation of formaldehyde due to its low cost. This method is widely used for large-scale production .

化学反応の分析

Glycolate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to glyoxylate using this compound oxidase.

Esterification: this compound can undergo self-esterification to form di- and polyglycolides.

Dehydrogenation: Catalytic dehydrogenation of this compound produces glyoxylic acid.

Substitution: Reaction with phosphorus trichloride forms chloroacetyl chloride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of iron (II) ions.

Esterification: Concentrated sulfuric acid.

Dehydrogenation: Catalysts such as platinum or palladium.

Major Products:

- Glyoxylate

- Di- and Polyglycolides

- Glyoxylic Acid

- Chloroacetyl Chloride

科学的研究の応用

Biotechnology Applications

1.1 Microalgae as Glycolate Producers

Recent studies have shown that microalgae can serve as efficient producers of this compound. Specifically, the unicellular green alga Chlamydomonas has been engineered to enhance this compound excretion under specific growth conditions. Research indicates that these algae can convert up to 82% of assimilated carbon into this compound , which can then be utilized for microbial fermentation without toxic effects on the producing cells .

Table 1: this compound Production Efficiency in Microalgae

| Algal Species | Carbon Conversion Efficiency (%) | This compound Excretion Rate (g/L) | Conditions for Optimal Production |

|---|---|---|---|

| Chlamydomonas | 82 | High (specific values needed) | High temperature, CO2 limitation |

1.2 this compound in Chemical Processes

This compound's role extends to chemical separation processes where it can be converted into other valuable chemicals. For instance, this compound can be transformed into formate and oxalate through specific biochemical pathways, providing a method for recycling waste products into useful compounds .

Agricultural Applications

2.1 Enhancing Crop Yield

This compound's metabolic pathways have been engineered in transgenic plants to improve photosynthesis efficiency and crop yield. In a study involving tobacco plants, synthetic this compound metabolism pathways were introduced, resulting in a 19-37% increase in biomass productivity under field conditions. This was achieved by optimizing the expression of non-native genes and inhibiting the export of this compound from chloroplasts, thereby maximizing its utilization within the plant .

Table 2: Impact of Engineered this compound Pathways on Crop Yield

| Crop Type | Yield Increase (%) | Method of Enhancement | Field Conditions |

|---|---|---|---|

| Tobacco | 19-37 | Synthetic this compound pathways | Varied agricultural settings |

Chemical Synthesis Applications

3.1 Methyl this compound Production

In industrial chemistry, this compound is a precursor for the production of methyl this compound through catalytic esterification with methanol. This process has been optimized to enhance yield and reduce costs, making it a viable option for large-scale production .

Table 3: Production Methods for Methyl this compound

| Method | Yield (%) | Catalysts Used | Advantages |

|---|---|---|---|

| Heterogeneously catalytic | High | Specific metal catalysts | Efficient mass production |

| Traditional methods | Moderate | Acid/base catalysts | Simpler setup |

Case Studies and Future Directions

4.1 Case Study: Algal this compound Production

A significant case study focused on the biotechnological applicability of algal-based this compound excretion demonstrated that manipulating algal cultures could lead to sustainable production methods for biofuels and other chemicals . This approach not only addresses carbon emissions but also provides an alternative source of renewable energy.

4.2 Future Research Directions

Future research should focus on:

- Further optimization of genetic engineering techniques in various crops to maximize this compound utilization.

- Development of integrated bioprocesses that combine this compound production with waste recycling.

- Exploration of this compound's potential as a feedstock in green chemistry applications.

作用機序

Glycolate exerts its effects through several mechanisms:

- Inhibition of Glucose-6-Phosphate Dehydrogenase: This enzyme is involved in the pentose phosphate pathway, and its inhibition affects cellular metabolism .

- Photorespiratory Pathway: In plants, this compound is involved in the photorespiratory pathway, where it is converted to glycine and serine, helping to manage carbon flux under low carbon dioxide conditions .

類似化合物との比較

Glycolate is similar to other alpha-hydroxy acids such as:

- Lactic Acid: Both are used in cosmetic formulations, but this compound has a smaller molecular size, allowing for deeper skin penetration.

- Glycolaldehyde: This compound is an intermediate in the synthesis of this compound.

- Acetic Acid: While both are carboxylic acids, this compound has an additional hydroxyl group, giving it unique chemical properties .

Uniqueness: this compound’s small molecular size and dual functional groups (hydroxyl and carboxyl) make it highly versatile in various chemical reactions and applications.

生物活性

Glycolate, a two-carbon organic compound, plays a significant role in various biological processes, particularly in plants and human health. This article explores its biological activity, mechanisms of action, and implications in different fields through a synthesis of recent research findings.

Overview of this compound

This compound is primarily produced during photorespiration in plants, where it serves as an intermediate in the conversion of carbon dioxide into sugars. It is also involved in various metabolic pathways across different organisms, including humans. This section outlines the primary biological functions and mechanisms associated with this compound.

1. This compound in Plant Metabolism

This compound's role in plant metabolism is predominantly linked to photorespiration, a process that occurs when oxygen is fixed instead of carbon dioxide by the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). The oxidation of this compound to glyoxylate is catalyzed by this compound oxidase (GLO), producing hydrogen peroxide as a byproduct. This process is crucial for maintaining cellular redox balance and regulating photosynthesis.

Table 1: Key Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Product | Organism Type |

|---|---|---|---|

| This compound oxidase | This compound → Glyoxylate + H₂O₂ | Glyoxylate | Plants |

| Peroxisomal enzymes | Glyoxylate → Glycine | Glycine | Plants |

| Mitochondrial GDH | This compound + NAD⁺ → Glyoxylate + NADH | Glyoxylate | Chlorophytes |

Research has shown that GLO genes are critical for plant growth and stress responses. For instance, studies on Oryza sativa (rice) indicate that GLO activity influences plant resilience to drought and salt stress, highlighting its importance in agricultural biotechnology .

2. This compound in Human Health

In humans, glycolic acid (the acidic form of this compound) is widely used in dermatology for its exfoliating properties. It promotes skin renewal and has been shown to enhance collagen production, thus improving skin texture and reducing signs of aging.

Case Study: Efficacy of Glycolic Acid in Dermatology

A clinical study evaluated the effects of glycolic acid on photoaged skin. Participants treated with a 20% glycolic acid solution exhibited significant improvements in epidermal thickness and glycosaminoglycan levels compared to control groups. The study concluded that glycolic acid effectively rejuvenates sun-damaged skin through various molecular mechanisms, including apoptosis induction in keratinocytes .

3. Environmental Impact and Microbial Degradation

This compound also plays a role in environmental microbiology. Certain soil microbes can metabolize compounds like fluoroacetate into this compound, showcasing the compound's relevance beyond higher plants and animals. This degradation pathway is crucial for understanding bioremediation processes and the ecological impact of chemical pollutants .

4. Research Findings on this compound's Mechanisms

Recent studies have focused on the molecular mechanisms underlying this compound's biological activities:

- Photorespiration Regulation : Research indicates that this compound's oxidation not only produces glyoxylate but also regulates photosynthetic efficiency by modulating Rubisco activity through feedback mechanisms .

- Oxidative Stress Response : The hydrogen peroxide generated during this compound oxidation plays a dual role as a signaling molecule involved in stress responses and as a potential toxin that must be managed by antioxidant systems within cells .

特性

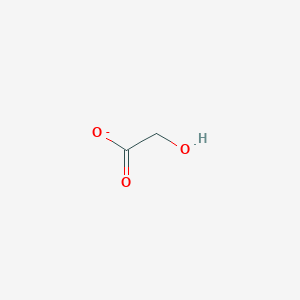

IUPAC Name |

2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036536 | |

| Record name | Hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-14-8 | |

| Record name | Hydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。